

A Comparative Evaluation of the Anti-Wear Properties of Pentaerythritol Tetraoleate Formulations

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Compound of Interest

Compound Name: *Pentaerythritol tetraoleate*

Cat. No.: *B107224*

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This guide provides an objective comparison of the anti-wear properties of **Pentaerythritol Tetraoleate** (PETO) formulations against other common synthetic and vegetable-based lubricants. The data presented is derived from standardized testing methodologies to ensure a reliable and accurate comparison for research and development applications.

Data Presentation: Comparative Anti-Wear Performance

The following table summarizes the quantitative data from tribological testing of various lubricant formulations. The primary metric for comparison is the average wear scar diameter (AWSD), where a smaller diameter indicates superior anti-wear performance. All tests were conducted using a four-ball wear tester under conditions compliant with the ASTM D4172 standard.

Lubricant Formulation	Base Oil	Additive (Concentration)	Average Wear Scar Diameter (µm)	Coefficient of Friction (µ)
Formulation A	Pentaerythritol Tetraoleate (PETO)	None	690	0.110
Formulation B	Pentaerythritol Tetraoleate (PETO)	Triphenyl Phosphorothionate (TPPT) (2%)	575.83	0.082
Formulation C	Trimethylolpropane Trioleate (TMPTO)	None	-	-
Formulation D	Trimethylolpropane Trioleate (TMPTO)	Triphenyl Phosphorothionate (TPPT) (2%)	< 575.83	-
Formulation E	Canola Oil	None	-	-
Formulation F	Canola Oil	Triphenyl Phosphorothionate (TPPT) (2%)	> 575.83	-
Formulation G	Polyalphaolefin (PAO)	Zinc Dialkyldithiophosphate (ZDDP)	-	~0.126 - 0.140

Data for Formulations A and B are derived from a study evaluating a polyol base oil with a specific additive, showing a 19.61% reduction in AWSD with the additive.^[1] The study also indicated a 37.71% reduction in the average friction coefficient.^[1] Formulations C, D, E, and F are based on a comparative study of Canola oil, TMPTO, and PETO with and without TPPT, which concluded that the formulation of TMPTO with 2% TPPT yielded the lowest wear scar diameter.^[2] The coefficient of friction for Formulation G is indicative of general performance for ZDDP in a PAO base oil under similar test conditions.^[3]

Experimental Protocols

The anti-wear properties of the lubricant formulations were evaluated using the Four-Ball Wear Test, following the ASTM D4172 standard test method.[\[2\]](#) This test is a widely accepted industry standard for assessing the wear-preventive characteristics of lubricating fluids in sliding contact.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Apparatus:

- Four-Ball Wear Test Machine, Ducom TR-30L-IAS or equivalent.[\[5\]](#)

Test Specimens:

- Four 12.7 mm diameter steel balls, typically AISI standard steel No. E-52100.[\[6\]](#)

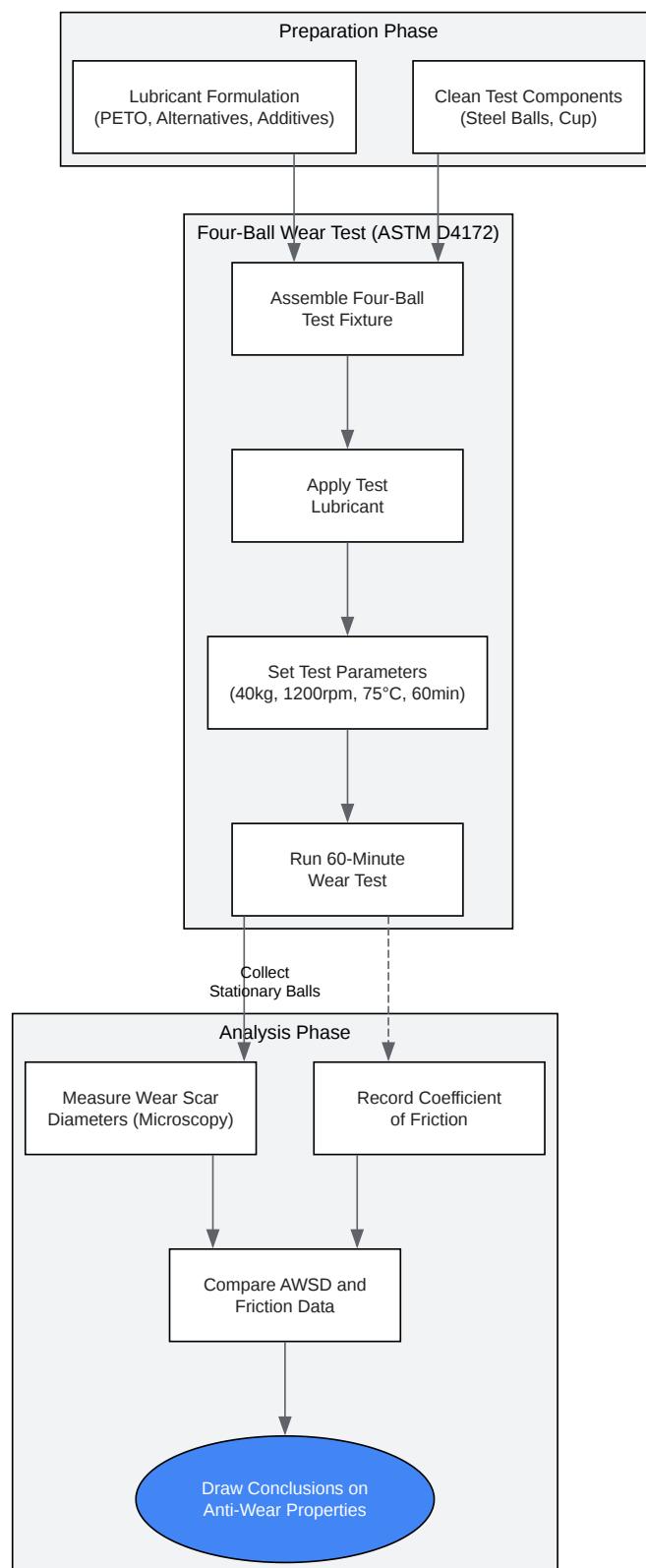
Procedure:

- Cleaning: All test components, including the four steel balls and the test cup, are thoroughly cleaned with a solvent such as acetone before and after each test to remove any contaminants.[\[5\]](#)
- Assembly: Three of the steel balls are clamped together in the test cup, and the fourth ball is placed on top, creating a three-point contact.
- Lubricant Application: The test lubricant is poured into the cup to a level that completely immerses the three stationary balls.
- Test Conditions: The machine is set to the following parameters as per ASTM D4172B:[\[1\]](#)[\[5\]](#)
 - Load: 40 kg (392 N)
 - Speed: 1200 rpm
 - Temperature: 75°C
 - Duration: 60 minutes
- Test Execution: The top ball is rotated against the three stationary balls under the specified load, speed, and temperature for the duration of the test. The friction coefficient is monitored and recorded throughout the 60-minute test.[\[5\]](#)

- Wear Scar Measurement: After the test is completed, the three stationary balls are removed, and the wear scars are measured using a microscope with an image acquisition system.[5] Two measurements are taken for each scar, perpendicular to each other, and the average of these six measurements is reported as the average wear scar diameter (AWSD).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative evaluation of the anti-wear properties of the lubricant formulations.



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Caption: Experimental workflow for comparative anti-wear testing.

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